molecular formula C18H17NO2S B2705291 2,5-dimethyl-N-{[2-(thiophen-3-yl)phenyl]methyl}furan-3-carboxamide CAS No. 1706213-78-6

2,5-dimethyl-N-{[2-(thiophen-3-yl)phenyl]methyl}furan-3-carboxamide

Cat. No.: B2705291
CAS No.: 1706213-78-6
M. Wt: 311.4
InChI Key: UMCDMQNOGVLUMS-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[2-(thiophen-3-yl)phenyl]methyl}furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group attached to a benzyl group, which is further substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[2-(thiophen-3-yl)phenyl]methyl}furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a benzylamine derivative, followed by the introduction of the thiophene ring through a cross-coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[2-(thiophen-3-yl)phenyl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

2,5-dimethyl-N-{[2-(thiophen-3-yl)phenyl]methyl}furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler analog without the benzyl and thiophene substitutions.

    N-benzylfuran-3-carboxamide: Lacks the dimethyl and thiophene groups.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the furan and benzyl groups.

Uniqueness

2,5-dimethyl-N-{[2-(thiophen-3-yl)phenyl]methyl}furan-3-carboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both furan and thiophene rings, along with the carboxamide group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-12-9-17(13(2)21-12)18(20)19-10-14-5-3-4-6-16(14)15-7-8-22-11-15/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCDMQNOGVLUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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